molecular formula C14H12FN5O B2514290 N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-46-7

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2514290
CAS No.: 2034393-46-7
M. Wt: 285.282
InChI Key: PQDZQTGLNYQZLX-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a novel chemical entity designed for advanced pharmaceutical and agrochemical research. This compound features a pyrimidine core strategically linked to a 3-methyl-1,2,4-oxadiazole moiety and a substituted 2-fluoro-5-methylphenylamine group. The 1,2,4-oxadiazole ring is a critically important bioisostere, often used to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds by mimicking ester or amide functionalities . Its incorporation, alongside the electron-withdrawing fluorine atom, is intended to fine-tune the molecule's electronic characteristics and binding affinity, making it a promising candidate for selective target interactions . Research Applications and Potential Mechanisms This compound is supplied primarily for investigative purposes in oncology and drug discovery. The structural architecture of this molecule—a pyrimidine ring coupled with a 1,2,4-oxadiazole—is commonly associated with diverse biological activities. Specifically, conjugates of this type are frequently investigated for their potential to inhibit key enzymes and kinases involved in cancer cell proliferation . Research on analogous structures has demonstrated mechanisms of action that include the inhibition of growth factors, enzymes, and kinase pathways, suggesting this compound may exhibit valuable antiproliferative effects worthy of further study . Quality and Handling This product is intended for research and development use only. It is not approved for use in humans or animals. Researchers should handle the material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-8-3-4-11(15)12(5-8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZQTGLNYQZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an appropriate alkyne or alkene.

    Substitution with Fluoromethylphenyl Group: The final step involves the nucleophilic aromatic substitution of the pyrimidine ring with a 2-fluoro-5-methylphenylamine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., Lewis acids, bases) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Studies may focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It could serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine derivatives with substitutions at positions 4 and 5. Key analogues include:

Compound Name Substituent at Position 5 Substituent at Position 4 Key Structural Differences References
N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Target Compound) 3-methyl-1,2,4-oxadiazole 2-fluoro-5-methylphenyl Oxadiazole ring enhances rigidity and stability
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (4-methoxyphenyl)aminomethyl 2-fluorophenyl Aminomethyl linker reduces planarity
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (4-ethoxyphenyl)aminomethyl 2-fluorophenyl Ethoxy group increases lipophilicity
N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine 3-(thiophen-2-yl)-1,2,4-oxadiazole 2-bromobenzyl Thiophene introduces π-π stacking potential
N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine 3-methyl-1,2,4-oxadiazole 4-bromo-3-methylphenyl Bromine increases molecular weight and polarity

Key Findings:

Bioisosteric Effects: The 1,2,4-oxadiazole group in the target compound improves metabolic stability compared to analogues with aminomethyl or methoxy groups, which are prone to oxidative degradation .

Crystal Packing : Analogues with bulky substituents (e.g., bromobenzyl in ) exhibit weaker π-π stacking interactions compared to the target compound’s fluorine-methylphenyl group, which optimizes crystal packing via C–H···O and C–H···π interactions .

Biological Activity

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FN5O
  • Molecular Weight : 257.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The oxadiazole ring is known for its ability to modulate biological pathways, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies :
    • The compound showed notable cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values were reported in the micromolar range, indicating effective inhibition of cell growth at low concentrations .
    • Comparative studies revealed that the compound's activity was superior to traditional chemotherapeutics like doxorubicin in certain assays .
  • Induction of Apoptosis :
    • Flow cytometry analyses indicated that the compound induces apoptosis in treated cancer cells. This effect was dose-dependent, suggesting a potential mechanism involving disruption of cell cycle progression .
  • Selectivity :
    • The compound exhibited selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Reference
MCF-70.65Apoptosis induction
MEL-82.41Cell cycle arrest
U937Sub-micromolarCytotoxicity
PANC-10.75Selective inhibition

Case Study 1: Evaluation Against Leukemia Cells

A study evaluated the efficacy of this compound against human leukemia cell lines (CEM-C7 and MT4). The results indicated that the compound exhibited significant cytotoxicity with IC50 values below 1 µM, marking it as a promising candidate for further development in leukemia therapy .

Case Study 2: In Vivo Studies

In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer. Preliminary results suggest favorable absorption and distribution profiles, with ongoing assessments for long-term safety and efficacy .

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